

Mass Spectrometry Fragmentation Pattern of 2-Allyl-5-bromophenol: A Technical Comparison Guide

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Compound of Interest

Compound Name: 2-Allyl-5-bromophenol

Cat. No.: B8568045

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Executive Summary

2-Allyl-5-bromophenol (CAS: 41389-16-6) is a critical regiospecific building block in the synthesis of bioactive heterocycles, particularly benzofurans and quinolines used in drug discovery. Its structural integrity—specifically the ortho relationship between the allyl and hydroxyl groups—is pivotal for subsequent cyclization reactions.

This guide provides a definitive technical analysis of its mass spectrometry (MS) fragmentation pattern. Unlike standard library matching, which often fails to distinguish between positional isomers (e.g., 4-allyl-2-bromophenol), this document details the specific mechanistic pathways—including the diagnostic ortho-effect cyclization—that validate the compound's identity. We compare the efficacy of Electron Ionization (EI) against derivatization techniques to offer a robust protocol for analytical validation.

Compound Profile & Structural Analysis

Before interpreting the spectrum, the analyst must account for the isotopic signature and the reactive functional groups that drive fragmentation.

Property	Specification	MS Relevance
Formula		MW: 212 (based on)
Monoisotopic Mass	211.9837	Isotopic Pattern: 1:1 doublet ()
Key Moieties	Phenolic -OH (C1)	Directs charge localization; H-donor.
Allyl Group (C2)	Ortho to -OH; enables [3,3]-sigmatropic rearrangements.	
Bromine (C5)	Distinctive isotopic cluster; facile radical loss.	

Instrumentation & Methodology: EI vs. Derivatization

For the unambiguous identification of **2-Allyl-5-bromophenol**, standard Electron Ionization (EI) is the gold standard compared to Soft Ionization (ESI/APCI) or Derivatization, primarily due to the structural information yielded by high-energy fragmentation.

Comparative Analysis of Detection Methods

Feature	Method A: Direct EI (70 eV)	Method B: TMS-Derivatization (GC-MS)
Principle	Hard ionization of native molecule.	Silylation of -OH with BSTFA/TMCS.
Key Advantage	Isomer Differentiation. The ortho effect is only observable in the native form.	Sensitivity & Peak Shape. Eliminates H-bonding tailing; confirms -OH count.
Diagnostic Ion	m/z 197/199 (M-15)	m/z 269/271 (M-15 from TMS)
Recommendation	Primary Method for structural confirmation.	Secondary Method for trace quantification.

Fragmentation Pattern Analysis (Core Mechanism)

The EI mass spectrum of **2-Allyl-5-bromophenol** is characterized by three dominant pathways. The interplay between the allyl group and the phenol oxygen is the defining feature.

The Molecular Ion Cluster ()

- m/z 212 and 214: The molecular ion appears as a doublet of equal intensity, confirming the presence of one bromine atom.
- Stability: Moderate intensity, indicating the aromatic ring stabilizes the radical cation.

Pathway A: The "Ortho-Effect" (Diagnostic)

This is the critical differentiator. In ortho-allyl phenols, the radical cation undergoes an intramolecular cyclization.

- Mechanism: The phenolic oxygen attacks the double bond of the allyl group.
- Intermediate: Formation of a methyl-dihydrobenzofuran-like radical cation.
- Fragmentation: Loss of a methyl radical (, 15 Da).

- Result: A resonance-stabilized cyclic cation at m/z 197 (from) and m/z 199 (from).
 - Note: This pathway is significantly suppressed in para-allyl isomers.

Pathway B: Homolytic Cleavage of Bromine

- Loss of (79/81 Da): A standard fragmentation for aryl bromides.
- Result: The [M-Br] ion at m/z 133.
- Secondary Fragmentation: The resulting ion () typically loses CO (28 Da) to form m/z 105 ().

Pathway C: Benzylic/Allylic Cleavage

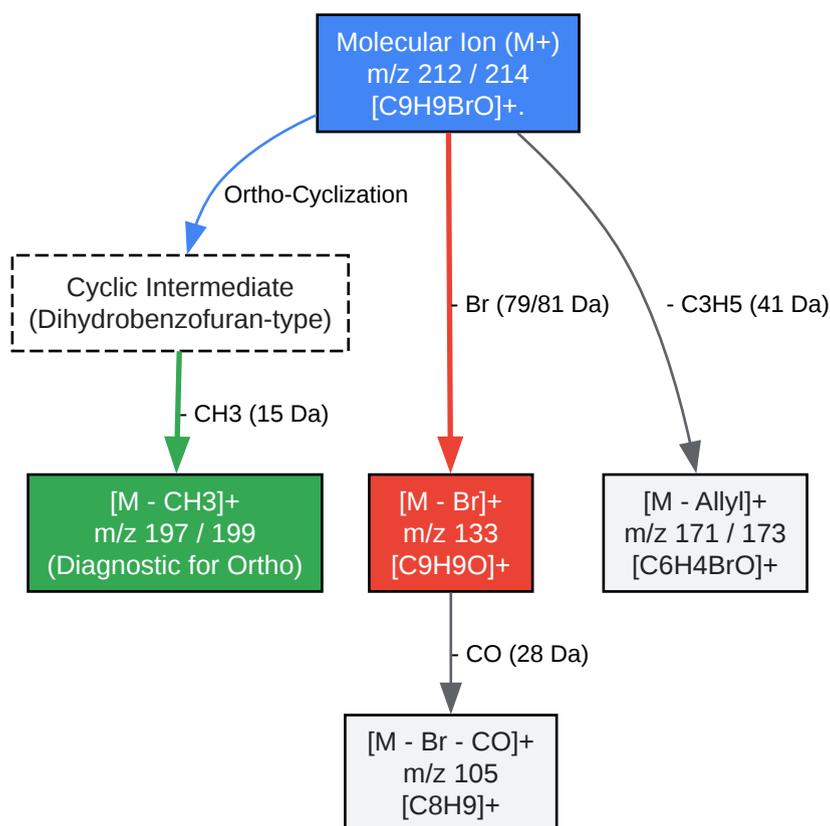
- Loss of Allyl Radical (, 41 Da): Cleavage of the bond connecting the allyl group to the ring.
- Result: A cation at m/z 171/173.

Summary of Diagnostic Ions

m/z (Ion)	Relative Abundance	Identity	Structural Significance
212 / 214	High		Molecular Ion (1 Br pattern)
197 / 199	Medium-High		Isomer Specific: Confirms ortho-allyl position.
133	High		Aryl-Br cleavage; Base peak candidate.
105	Medium		Phenolic ring degradation.
77	Low		Phenyl cation (general aromatic).

Visualization: Fragmentation Pathways[1]

The following diagram illustrates the competing fragmentation pathways, highlighting the mechanistic divergence that allows for isomer identification.



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Figure 1: Mechanistic fragmentation pathways of **2-Allyl-5-bromophenol** under Electron Ionization (70 eV).

Experimental Protocol: GC-MS Analysis

To replicate these results and validate the compound purity, follow this standardized protocol.

Sample Preparation

- Solvent: Dissolve 1 mg of **2-Allyl-5-bromophenol** in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid methanol if derivatization is not intended, to prevent transesterification artifacts.
- Concentration: Dilute to approx. 10-50 µg/mL (ppm) for splitless injection or 100 µg/mL for split (10:1) injection.

GC-MS Parameters

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25 μ m.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet Temp: 250°C.
- Oven Program:
 - Start: 60°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 3 mins.
- MS Source: 230°C; Quad: 150°C.
- Scan Range: m/z 40 – 350.

Quality Control Check

- System Suitability: Verify the m/z 197/199 ratio is approximately 1:1.
- Isomer Check: If the peak at m/z 197/199 is absent or <5% relative abundance, suspect the para isomer (4-allyl-2-bromophenol) or meta isomer.

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - General Fragmentation of Allyl Phenols. [\[Link\]](#)
- PubChem. **2-Allyl-5-bromophenol** Compound Summary (CID 12633036). [\[Link\]](#)
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